(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-fluorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c17-15-4-2-1-3-14(15)16(20)19-10-7-13(11-19)21-12-5-8-18-9-6-12/h1-6,8-9,13H,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLCQWOZDLMHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a reaction involving a suitable amine and a carbonyl compound under controlled conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is incorporated via a nucleophilic substitution reaction, where the pyrrolidinyl intermediate reacts with a pyridinyl halide.
Attachment of the Fluorophenyl Group:
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include catalysts (e.g., palladium), solvents (e.g., tetrahydrofuran), and temperature control.
Scientific Research Applications
(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
JWH Cannabinoid Analogs
Compounds like JWH-307 ([5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone) and JWH-368 ([5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone) share the pyrrolidinyl methanone core but differ in substituents. Key distinctions include:
- Aromatic Substituents: The target compound uses a pyridin-4-yloxy group, whereas JWH analogs feature naphthalenyl or methylphenyl groups.
- Fluorination: The 2-fluorophenyl group in the target compound aligns with JWH-307’s 2-fluoro substitution, which is known to enhance metabolic stability and receptor selectivity in cannabinoid analogs .
Pyridine-Containing Derivatives
- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3, ): Structure: Similar pyrrolidine scaffold but substitutes the pyridin-4-yloxy group with a 3-methylpyridin-4-yl group.
- EUROPEAN PATENT EP 1 808 168 B1 Derivatives (): These compounds feature piperidine or pyrimidine rings instead of pyrrolidine. For example, (2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone replaces pyrrolidine with piperidine, increasing ring size and conformational flexibility. Piperidine derivatives often exhibit improved pharmacokinetic profiles due to enhanced solubility .
Fluorinated Aromatic Ketones
- The absence of the pyridine ether and ketone groups likely reduces its polarity and receptor-binding specificity compared to the target compound .
Key Research Findings
- Fluorine Impact: Fluorination at the phenyl 2-position (as in the target compound and JWH-307) is associated with improved metabolic stability and target affinity in kinase inhibitors and cannabinoid receptor ligands .
- Heterocyclic Influence : Pyridine ethers (e.g., pyridin-4-yloxy) may enhance water solubility compared to naphthalene or indole groups, as seen in JWH analogs .
- Scaffold Flexibility : Piperidine analogs () demonstrate that larger rings can improve bioavailability but may reduce binding specificity due to increased conformational freedom .
Biological Activity
The compound (2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a member of the phenylpyridine class, which exhibits significant potential in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The presence of a fluorine atom in the phenyl ring and a pyridin-4-yloxy moiety contributes to its biological activity through enhanced lipophilicity and potential receptor interactions.
Research indicates that this compound may function as a modulator of phosphodiesterase (PDE) enzymes, particularly PDE10A. Inhibition of PDE10A has been linked to therapeutic effects in psychotic disorders such as schizophrenia by regulating cAMP and cGMP levels in neurons .
Pharmacological Effects
- Psychotropic Activity : Compounds that inhibit PDE10A are being explored for their potential to alleviate symptoms associated with schizophrenia and other psychotic disorders. The modulation of signaling pathways involving medium spiny neurons is crucial for these effects .
- Anticancer Potential : Preliminary studies suggest that similar compounds have shown promise in targeting cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrrolidinyl Intermediate : A suitable amine reacts with a carbonyl compound under controlled conditions.
- Introduction of Pyridinyl Group : This is achieved through nucleophilic substitution reactions involving pyridinyl halides.
- Attachment of Fluorophenyl Group : The final step involves coupling reactions which can employ palladium catalysts for efficiency.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the structure-activity relationship (SAR):
- A study demonstrated that modifications to the pyridine and pyrrolidine rings significantly influenced the potency against PDE10A, suggesting that specific substitutions could enhance therapeutic efficacy .
- Another investigation highlighted the neuroprotective effects observed in animal models treated with derivatives of this compound, indicating its potential role in treating neurodegenerative diseases .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-Fluorophenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone | Different pyridine position | Varying PDE inhibition |
| (2-Fluorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone | Different pyridine position | Altered receptor interactions |
This comparison illustrates how slight modifications can lead to significant changes in biological activity.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing (2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone?
- Synthesis Steps :
- Step 1 : Formation of the pyrrolidin-1-yl moiety via cyclization of a diamine precursor (e.g., using a Buchwald-Hartwig amination for pyridin-4-yloxy substitution) .
- Step 2 : Coupling the fluorophenyl group to the pyrrolidine ring via a Friedel-Crafts acylation or nucleophilic substitution under inert conditions (e.g., using NaH as a base in DMF) .
- Challenges :
- Reactivity of Fluorine : The 2-fluorophenyl group may undergo unintended dehalogenation under basic conditions, requiring precise pH control (pH 7–8) .
- Purification : Use of column chromatography with silica gel (hexane:EtOAc = 3:1) to separate isomers due to the compound’s stereochemical complexity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 8.2–8.4 ppm (pyridin-4-yloxy protons) and δ 6.8–7.2 ppm (fluorophenyl aromatic protons) .
- ¹⁹F NMR : A singlet near δ -115 ppm confirms the 2-fluorophenyl group .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 341.2 (calculated for C₁₇H₁₆FN₂O₂) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring (e.g., R/S configuration at C3) .
Advanced Research Questions
Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved?
- Data Contradiction Analysis :
- Metabolic Stability : The compound’s pyrrolidine ring may undergo rapid oxidation in vivo (e.g., CYP3A4-mediated metabolism), reducing bioavailability. Compare hepatic microsomal stability assays (e.g., t₁/₂ < 30 min in rat liver microsomes) .
- Solubility Limitations : Low aqueous solubility (<0.1 mg/mL) may skew in vitro results. Use surfactants (e.g., 0.1% Tween-80) in dissolution media .
- Validation Strategies :
- Pharmacokinetic Profiling : Measure plasma concentration-time curves after oral administration (e.g., Cₘₐₓ < 50 ng/mL in mice) .
- Metabolite Identification : LC-HRMS to detect hydroxylated or N-dealkylated metabolites .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Resolution Methods :
- Chiral Chromatography : Use Chiralpak AD-H column (hexane:IPA = 90:10) to separate enantiomers (e.g., ee > 98%) .
- Asymmetric Catalysis : Employ (R)-BINAP ligands in palladium-catalyzed coupling reactions to favor the desired stereoisomer .
- Yield Comparison :
| Method | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|
| Chiral Chromatography | 98.5 | 65 |
| Asymmetric Catalysis | 95.0 | 82 |
Q. How does the compound interact with kinase targets at the molecular level?
- Mechanistic Insights :
- Docking Studies : The fluorophenyl group occupies the hydrophobic pocket of kinases (e.g., JAK2), while the pyridin-4-yloxy moiety forms hydrogen bonds with Asp1022 .
- Kinase Inhibition Profiling :
| Kinase | IC₅₀ (nM) | Selectivity (vs. off-targets) |
|---|---|---|
| JAK2 | 12.3 | 50-fold over JAK1 |
| EGFR | >1000 | N/A |
- Mutagenesis Validation : Ala-scanning of kinase ATP-binding domains confirms Asp1022 as critical for binding .
Methodological Guidance
Best practices for resolving spectral data contradictions in structural elucidation
- Troubleshooting :
- Dynamic Effects in NMR : Variable temperature ¹H NMR (e.g., 298K vs. 318K) to detect conformational exchange broadening .
- Crystallographic Validation : Compare experimental X-ray data with DFT-optimized structures (RMSD < 0.2 Å) .
Scaling up synthesis: Addressing low yields in multi-step reactions
- Optimization Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
